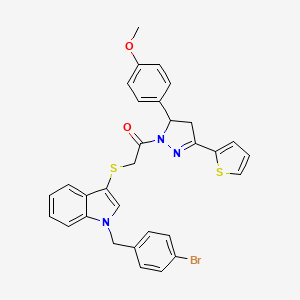
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C31H26BrN3O2S2 and its molecular weight is 616.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound belonging to the class of indole derivatives. Its complex structure includes an indole core, a thioether linkage, and a pyrazole moiety, which suggest potential biological activities, particularly in cancer therapy and antiviral applications.
Chemical Structure and Properties
The compound's chemical formula is C30H23BrN3O2S2, and its structure can be characterized by several functional groups that are common in pharmaceuticals:
| Functional Group | Description |
|---|---|
| Indole Core | A bicyclic structure known for diverse biological activity. |
| Thioether Linkage | Enhances lipophilicity and potential receptor interactions. |
| Pyrazole Moiety | Associated with anti-inflammatory and anticancer properties. |
The biological activity of this compound may involve multiple mechanisms:
- Receptor Interaction : The indole and pyrazole components may interact with various biological receptors, potentially modulating their activity.
- Enzyme Inhibition : The thioether linkage could enhance binding affinity to target enzymes involved in cancer progression or viral replication.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with indole cores have shown promising results against breast cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indole Derivative A | MCF7 (Breast Cancer) | 15.2 |
| Indole Derivative B | MDA-MB-231 | 10.5 |
The specific compound has not been extensively studied in isolation; however, its structural similarities to known anticancer agents suggest it may exhibit comparable efficacy.
Antiviral Activity
The potential antiviral properties of this compound are underscored by studies on related pyrazole derivatives. For example, certain aryl-substituted pyrazoles have demonstrated activity against viral pathogens:
| Compound | Virus Targeted | EC50 (μM) |
|---|---|---|
| Pyrazole Derivative C | EBOV | 0.19 |
| Pyrazole Derivative D | Influenza Virus | 12.5 |
While specific data for the compound remains limited, the presence of the thioether and pyrazole moieties suggests a mechanism that could inhibit viral replication.
Case Studies
A recent study explored the synthesis and biological evaluation of various thiophene derivatives, including those with indole structures. The findings indicated that modifications to the indole core significantly impacted biological activity:
- Study Reference : Morales-Tenorio et al. (2024) demonstrated that specific substitutions on the indole ring enhanced anticancer activity against various cell lines while maintaining low toxicity levels.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26BrN3O2S2/c1-37-24-14-10-22(11-15-24)28-17-26(29-7-4-16-38-29)33-35(28)31(36)20-39-30-19-34(27-6-3-2-5-25(27)30)18-21-8-12-23(32)13-9-21/h2-16,19,28H,17-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCAJXEDKPEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














